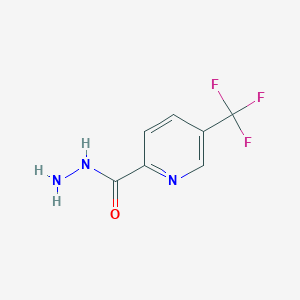
2-(2,6-Dichlorophenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)quinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the dichlorophenyl group in this compound enhances its chemical properties, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between N-allylamidines and palladium acetate, resulting in the formation of quinazoline derivatives.
Metal-mediated reaction: This involves the use of metal catalysts such as palladium or copper to facilitate the cyclization of appropriate precursors to form quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield of quinazoline derivatives.
Phase-transfer catalysis reaction: This method employs phase-transfer catalysts to facilitate the reaction between hydrophobic and hydrophilic reactants, leading to the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of 2-(2,6-Dichlorophenyl)quinazoline typically involves large-scale synthesis using the above-mentioned methods, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale, available resources, and specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction of quinazoline derivatives can lead to the formation of dihydroquinazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(2,6-Dichlorophenyl)quinazoline is used as a building block in the synthesis of various bioactive compounds. Its unique structure allows for the creation of derivatives with enhanced biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation .
Medicine: this compound derivatives are being explored for their potential as anticancer agents. They have shown efficacy in inhibiting the growth of cancer cells in vitro and in vivo .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound with a broad range of biological activities.
Quinazolinone: A derivative with additional oxygen functionality, known for its anticancer and antibacterial properties.
6-Phenyl-benzimidazo[1,2-c]quinazoline: A potent inhibitor with anti-inflammatory activity.
Uniqueness: 2-(2,6-Dichlorophenyl)quinazoline is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C14H8Cl2N2 |
|---|---|
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-5-3-6-11(16)13(10)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |
Clé InChI |
WMXFSJJIIIFYCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)







![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


